12-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Description
This compound belongs to the quinazoline derivative family, characterized by a bicyclic quinazoline core fused with an azepine ring. The structural uniqueness arises from the N-(2,2,6,6-tetramethylpiperidin-4-yl) carboxamide substituent, which confers steric bulk and lipophilicity. Such modifications are critical for enhancing binding specificity and pharmacokinetic properties, particularly in targeting enzymes or receptors in therapeutic applications .
Properties
IUPAC Name |
12-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-22(2)13-16(14-23(3,4)26-22)24-20(28)15-9-10-17-18(12-15)25-19-8-6-5-7-11-27(19)21(17)29/h9-10,12,16,26H,5-8,11,13-14H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIICKNQBVIUQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, the construction of the azepine ring, and the final coupling with the quinazoline moiety.
Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amines with ketones or aldehydes under acidic or basic conditions.
Construction of Azepine Ring: The azepine ring is formed through a series of cyclization reactions involving amines and dihalides or through the reduction of azepinones.
Coupling with Quinazoline Moiety: The final step involves the coupling of the piperidine-azepine intermediate with a quinazoline derivative, typically using coupling agents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and azepine rings, using oxidizing agents such as TEMPO or potassium permanganate.
Reduction: Reduction reactions can be performed on the quinazoline moiety using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the rings, facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: TEMPO, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC.
Bases: Triethylamine, pyridine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: Used as a catalyst or intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and azepine rings may facilitate binding to these targets, while the quinazoline moiety can modulate the compound’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares key structural attributes and molecular
Physicochemical Properties
- Solubility : Hydroxyl and polar groups () improve aqueous solubility, whereas halogenated and bulky substituents () favor lipid solubility.
- Stability : Tetramethylpiperidine’s steric bulk (target compound) enhances metabolic stability, reducing hepatic clearance compared to benzyl analogs .
Structure-Activity Relationships (SAR)
- Quinazoline Core : Essential for binding to biological targets (e.g., kinases, DNA topoisomerases). Modifications here are rare in the evidence.
- Amide Substituents :
Biological Activity
The compound 12-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a novel heterocyclic compound that belongs to the quinazoline family. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of the specified compound, including its antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be described using the following key features:
- Core Structure : Quinazoline scaffold with a hexahydroazepine moiety.
- Functional Groups : Presence of a carboxamide and a ketone group which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant antimicrobial activity. For instance:
- Activity Against Bacteria : Compounds derived from quinazoline structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 1 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 12 | 1 | S. aureus |
| Compound 9 | 2 | E. faecalis |
| Compound 10 | 4 | S. pneumoniae |
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied:
- Cell Line Studies : The compound exhibited cytotoxicity against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be around 15.3 µg/mL for HepG2 cells .
The mechanism by which quinazoline derivatives exert their biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymes : The presence of specific functional groups may allow these compounds to inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptosis-related proteins .
Study on Quinazoline Derivatives
A comprehensive study evaluated a series of quinazoline derivatives for their antibacterial and anticancer activities. The findings indicated that modifications at specific positions on the quinazoline ring significantly influenced both antimicrobial and anticancer activities. For example:
Q & A
Q. Optimization strategies :
- Temperature control : Maintain 60–80°C during cyclization to minimize side products .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring-closing reactions .
- Yield tracking : Use TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) to monitor reaction progress .
Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Table 1 : Key Analytical Parameters
| Technique | Critical Parameters | Expected Outcomes |
|---|---|---|
| ¹H NMR | Solvent: CDCl₃, 400 MHz | Integration ratios matching molecular formula |
| HPLC | Gradient: 30–70% ACN in 20 min | Single peak at λ = 254 nm |
Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?
Answer:
SAR studies require iterative synthesis and biological testing:
Functional group modulation :
- Replace the tetramethylpiperidine group with other amines (e.g., piperazine, morpholine) to assess steric/electronic effects .
- Modify the quinazoline core’s oxidation state (e.g., 12-oxo vs. 12-hydroxy derivatives) .
Biological assays :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
- Enzyme inhibition : Test affinity for kinases or proteases via fluorescence polarization .
Computational modeling :
- Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .
Key Consideration : Use a standardized assay protocol (e.g., fixed incubation time, triplicate measurements) to ensure data comparability .
Advanced: What experimental designs address contradictory biological activity data across studies?
Answer:
Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., ISO 10993-5) .
- Batch validation : Re-synthesize and re-test the compound in parallel with reference standards .
- Multi-parametric analysis : Use factorial design experiments to isolate variables (e.g., pH, serum concentration) influencing activity .
Case Study : If one study reports IC₅₀ = 10 µM (HeLa cells) and another IC₅₀ = 50 µM (A549 cells):
- Re-test both cell lines under identical conditions (e.g., 48 hr exposure, 10% FBS) .
- Perform proteomic profiling to identify differential target expression between cell lines .
Advanced: How can the mechanism of action be elucidated for this compound?
Answer:
Mechanistic studies require a multi-disciplinary approach:
Target identification :
- Chemical proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS .
- RNAi screening : Knock down suspected targets (e.g., kinases) and assess resistance .
Pathway analysis :
- Transcriptomics (RNA-seq) to map gene expression changes post-treatment .
- Metabolomics (GC-MS) to identify disrupted metabolic pathways .
In vivo validation :
Critical Note : Include negative controls (e.g., scrambled siRNA, vehicle-treated cohorts) to validate specificity .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Storage : Lyophilized powder at –20°C in amber vials to prevent photodegradation .
- Solubility : DMSO stock solutions (10 mM) stored at –80°C; avoid freeze-thaw cycles (>3x) .
- Stability testing : Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .
Advanced: How can metabolic pathways and degradation products be characterized?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS .
- Degradation studies :
- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 37°C) to identify hydrolytic byproducts .
- Photostability: Expose to UV light (λ = 365 nm) and track changes via TLC .
- Structural elucidation : Use NMR and HRMS to confirm metabolite structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
